3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The oxadiazole moiety serves as an important pharmacophore in drug design, facilitating interactions with biomacromolecules.
The compound is classified as a heterocyclic organic compound. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. In the case of 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, the presence of nitrogen and oxygen within the ring structure contributes to its unique chemical properties and biological activities. This compound can be derived from various synthetic routes aimed at producing oxadiazole derivatives.
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence. For example, using bases like sodium hydroxide or potassium carbonate in DMSO has been effective for achieving high yields .
The molecular structure of 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole features a pyrrolidine group attached to the oxadiazole ring. The oxadiazole ring consists of two nitrogen atoms and one oxygen atom positioned within a five-membered ring structure.
The molecular formula for 3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is . Its molecular weight is approximately 168.21 g/mol. The structure can be represented as follows:
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for compounds containing the oxadiazole moiety generally involves interactions with biological targets such as enzymes or receptors. For instance:
Research indicates that oxadiazoles exhibit significant binding affinity for various biological targets, making them promising candidates for drug development .
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
The compound is characterized by its stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry applications.
Studies have shown that derivatives of 1,2,4-oxadiazoles possess favorable pharmacokinetic properties such as absorption and distribution characteristics conducive to therapeutic use .
3-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole finds applications primarily in medicinal chemistry due to its biological activity:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century. Its pharmaceutical potential was recognized in the 1940s, culminating in the 1960s approval of Oxolamine as the first therapeutic agent incorporating this scaffold, used clinically as a cough suppressant. Over the past six decades, 1,2,4-oxadiazoles have evolved into privileged structures in drug design, with seven FDA-approved drugs now featuring this core. Prenoxdiazine (respiratory antispasmodic), Ataluren (treatment for Duchenne muscular dystrophy), and Pleconaril (antiviral) exemplify the therapeutic versatility derived from this heterocycle [1] [3].
The period 2000–2024 witnessed exponential growth in 1,2,4-oxadiazole research, driven by their unusual breadth of biological activities. These include targeting oncology (histone deacetylase inhibition), infectious diseases (DNA gyrase inhibition), and neurology (sigma receptor modulation). Natural products like Phidianidine A and Quisqualic acid, isolated from marine mollusks and Quisqualis indica seeds respectively, further validated the biological relevance of this scaffold. The structural simplicity and synthetic accessibility of 1,2,4-oxadiazoles enabled rapid exploration of structure-activity relationships (SAR), accelerating their transition from laboratory curiosities to clinical candidates [1] [7] [8].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation |
Prenoxdiazine | Respiratory antispasmodic | Cough reflex suppression |
Fasiplon | Anxiolytic | Benzodiazepine receptor modulation |
Pleconaril | Antiviral | Picornavirus capsid inhibition |
Ataluren | Muscular dystrophy therapy | Nonsense mutation readthrough promotion |
Proxazole | Gastrointestinal disorders | Smooth muscle relaxation, anti-inflammatory |
Butalamine | Vasodilator | Peripheral blood flow enhancement |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving similar geometry and electronic properties. This ring system maintains a bond angle of approximately 110° at the oxadiazole C3 and C5 positions, mimicking the tetrahedral geometry of carbonyl carbons in esters. Crucially, its resonance energy (28-32 kcal/mol) contributes to exceptional hydrolytic stability, addressing the susceptibility of esters to enzymatic degradation by esterases. In anti-MRSA agents, oxadiazole-based inhibitors replacing labile esters demonstrated >10-fold increased plasma half-life in murine models without compromising target engagement [1] [6] [8].
The bioisosteric utility extends beyond stability enhancement. 1,2,4-Oxadiazoles participate in specific dipole-dipole interactions (ring dipole moment: ~2.5 D) and hydrogen bonding via ring nitrogen atoms (N2 and N4). In DNA gyrase inhibitors, the oxadiazole’s N4 atom forms a critical hydrogen bond with Asp73 residue, mimicking native ATP interactions. SAR studies of antibacterial oxadiazoles revealed strict steric requirements: Hydrogen-bond donors on the A-ring enhanced Gram-positive activity, while C-ring modifications tolerated diverse hydrophobic groups without potency loss. This balance enabled optimization of pharmacokinetic properties while maintaining target affinity [6] [8].
Table 2: Metabolic Stability Comparison: Esters vs 1,2,4-Oxadiazole Bioisosteres
Compound Class | t₁/₂ in Human Liver Microsomes (min) | Plasma Esterase Degradation Rate | Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
Ethyl Ester | 8.2 ± 1.5 | Complete in <30 min | 15.9 ± 2.1 |
1,2,4-Oxadiazole | >360 | Undetectable over 24h | 18.7 ± 3.4 |
Tertiary Amide | 142 ± 24 | Minimal degradation | 5.2 ± 0.8 |
The integration of pyrrolidine with 1,2,4-oxadiazole creates hybrid architectures with distinct three-dimensional properties. The pyrrolidine’s saturated, puckered conformation introduces stereoelectronic modulation at the oxadiazole’s C3 position. When linked via a methylene spacer (–CH₂–), as in 3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, the basic tertiary amine (pKₐ ~10.5) provides a cationic center under physiological conditions. This feature significantly enhances water solubility (up to 25-fold compared to non-amino analogs) while maintaining membrane permeability through balanced lipophilicity (calculated logP range: 1.2–2.8) [2] [9].
Functionally, pyrrolidine-oxadiazole hybrids exhibit dual-targeting capabilities. Their protonatable nitrogen enables ionic interactions with biological targets like enzyme active sites (e.g., acetylcholinesterase catalytic anionic site) or neurotransmitter receptors. Meanwhile, the oxadiazole ring engages in dipolar contacts with protein backbones. In anthelmintic applications against Haemonchus contortus, pyrrolidine-oxadiazoles demonstrated IC₅₀ values of 0.78 μM against larval motility, attributed to conformational flexibility enabling simultaneous binding to parasitic tubulin and kinases. Computational studies revealed that the pyrrolidine’s envelope conformation (puckering amplitude Q=0.48Å) optimally positions the nitrogen for hydrogen bonding while the oxadiazole maintains planar geometry for π-stacking [2] [5] [9].
Table 3: Physicochemical Properties of Pyrrolidine-Modified Oxadiazoles
Substituent at Oxadiazole C5 | Calculated logP | Topological PSA (Ų) | Aqueous Solubility (μg/mL) | hERG Inhibition Risk (Predicted) |
---|---|---|---|---|
Phenyl | 2.34 | 42.7 | 89 | Medium |
4-Hydroxyphenyl | 1.98 | 62.9 | 156 | Low |
4-Trifluoromethylphenyl | 3.07 | 42.7 | 32 | High |
5-Methylthiophen-2-yl | 2.51 | 56.3 | 121 | Medium |
Cyclohexyl | 2.88 | 42.7 | 47 | High |
The molecular hybridization strategy synergizes complementary pharmacophoric elements:
These hybrid compounds exhibit promising drug-like properties per Lipinski-Veber rules: molecular weight <450 Da, H-bond donors ≤2, H-bond acceptors ≤7, topological polar surface area <90Ų, and rotatable bonds ≤8. This balance enables oral bioavailability while retaining sufficient polarity to avoid off-target CNS effects, positioning pyrrolidine-oxadiazoles as versatile scaffolds for multifunctional drug discovery [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8